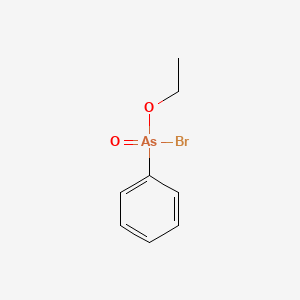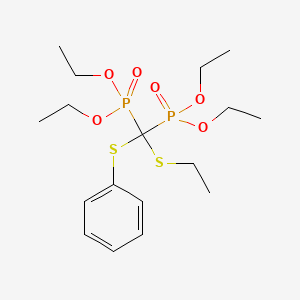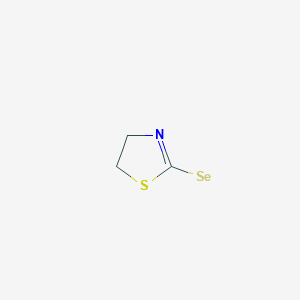
Thiazolidin-2-selone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidin-2-selone is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and selenium atoms. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the ring structure imparts distinct reactivity and biological activity, making it a valuable scaffold for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiazolidin-2-selone can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with carbon diselenide in the presence of a base, such as sodium hydroxide, to form the desired this compound. The reaction typically proceeds under mild conditions and yields the product in good purity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Thiazolidin-2-selone undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones under appropriate conditions.
Reduction: Reduction reactions can convert this compound to its corresponding selenide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions
Major Products Formed: The major products formed from these reactions include selenoxides, selenones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Thiazolidin-2-selone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and antioxidant properties, making it a potential candidate for drug development.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts for industrial processes
Mecanismo De Acción
The biological activity of thiazolidin-2-selone is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation.
Pathways Involved: this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. .
Comparación Con Compuestos Similares
Thiazolidin-2-selone can be compared with other similar compounds, such as thiazolidin-2-one and thiazolidin-2,4-dione:
Thiazolidin-2-one: This compound lacks the selenium atom and exhibits different reactivity and biological activity. It is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Thiazolidin-2,4-dione: This compound contains an additional carbonyl group, which significantly alters its chemical properties and biological activity. .
Uniqueness of this compound: The presence of selenium in this compound imparts unique reactivity and biological activity, distinguishing it from other thiazolidine derivatives. This makes it a valuable scaffold for the development of new therapeutic agents and materials .
Propiedades
Número CAS |
63369-86-8 |
|---|---|
Fórmula molecular |
C3H4NSSe |
Peso molecular |
165.11 g/mol |
InChI |
InChI=1S/C3H4NSSe/c6-3-4-1-2-5-3/h1-2H2 |
Clave InChI |
ZNKBREDDBIAHSC-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)
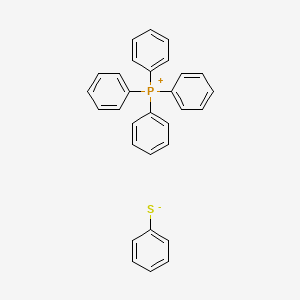

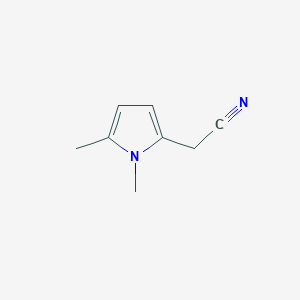

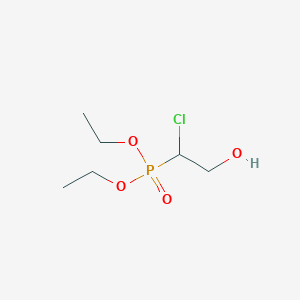
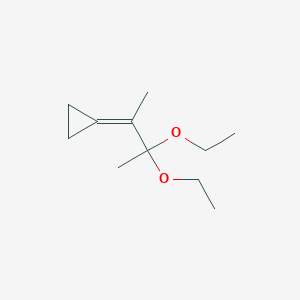
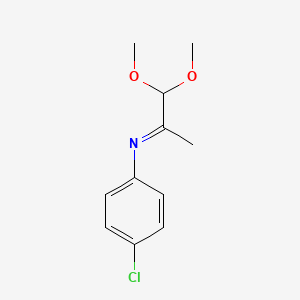
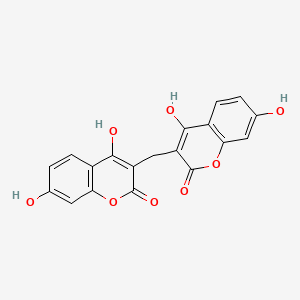
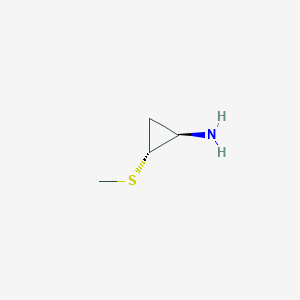
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
